molecular formula C8H9NO2 B055674 6-Methoxy-5-methylnicotinaldehyde CAS No. 123506-67-2

6-Methoxy-5-methylnicotinaldehyde

Cat. No. B055674
M. Wt: 151.16 g/mol
InChI Key: UUENRKYQSYDJLI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 6-Methoxy-5-methylnicotinaldehyde and related compounds typically involves condensation reactions, where specific precursors are reacted under controlled conditions to yield the desired product. One study details the synthesis processes of a structurally similar compound, 5-methoxy-2-[(E)-(6-methylpyridin-2-ylimino) methyl]phenol, through the reaction of 2-hydroxy-4-methoxybenzaldehyde and 2-amino-6-methylpyridine, highlighting the importance of reaction conditions such as molar ratio, temperature, and reaction time for optimizing yield (Bai Linsha, 2015).

Molecular Structure Analysis

The molecular structure of compounds similar to 6-Methoxy-5-methylnicotinaldehyde is often elucidated using techniques such as UV-Vis, IR spectroscopy, 1H NMR, and X-ray crystallography. These methods provide insight into the compound's molecular geometry, electronic structure, and intermolecular interactions. For example, the structural characterization of a related compound was achieved through elemental analysis, UV-Vis, IR, and 1H NMR, along with X-ray single crystal diffraction, revealing a stable crystal structure with specific packing and intramolecular hydrogen bonding patterns, indicative of its potential for further chemical modifications and applications (Bai Linsha, 2015).

Chemical Reactions and Properties

The chemical reactivity and properties of 6-Methoxy-5-methylnicotinaldehyde are influenced by its functional groups and molecular structure. Studies on related compounds demonstrate how variations in structure affect reactivity, such as how Schiff base compounds synthesized from similar aldehydes and amines exhibit specific reactivity patterns due to the presence of C=N double bonds and other functional groups. These properties are critical for understanding the compound's behavior in various chemical reactions, including cyclocondensation, nucleophilic substitution, and hydrogen bonding interactions (Desuo Yang, 2007).

Scientific Research Applications

1. Scientific Field: Pharmacology and Toxicology 6-Methylnicotine has been studied in the field of pharmacology and toxicology, with a focus on its potential as a nicotine substitute .

3. Methods of Application or Experimental Procedures Chemical, pharmacological, and toxicological assessments were conducted on 6-methylnicotine and compared to pharmaceutical grade (S)-nicotine . Samples of 6-methylnicotine analyzed included both freebase and salt forms, as well as in e-liquid formulations containing propylene glycol (PG) and vegetable glycerin (VG) for use in an electronic nicotine delivery system (ENDS) .

4. Results or Outcomes The aerosol transfer efficiency of 6-methylnicotine was similar to that of nicotine (82.5 ± 0.6 % vs. 85.6 2.9 % for freebase forms) . Regulatory in vitro toxicology testing demonstrated 6-methylnicotine salt e-liquid formulations have similar cellular cytotoxicity and mutagenicity/genotoxicity responses to the analogous (S)-nicotine salt e-liquid formulation . The totality of available evidence indicates that 6-methylnicotine has comparable chemical, pharmacological, and toxicological properties to the more widely used nicotine .

Safety And Hazards

The safety information for 6-Methoxy-5-methylnicotinaldehyde includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

6-methoxy-5-methylpyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-6-3-7(5-10)4-9-8(6)11-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUENRKYQSYDJLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1OC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methoxy-5-methylnicotinaldehyde

CAS RN

123506-67-2
Record name 6-methoxy-5-methylpyridine-3-carbaldehyde
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